molecular formula C15H28N2O2 B5783482 ethyl 4-cyclooctyl-1-piperazinecarboxylate

ethyl 4-cyclooctyl-1-piperazinecarboxylate

Cat. No. B5783482
M. Wt: 268.39 g/mol
InChI Key: GONDTTWNVFZOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyclooctyl-1-piperazinecarboxylate is a chemical compound that has been extensively studied for its potential pharmacological properties. It belongs to the class of piperazine derivatives and has been found to have a wide range of applications in scientific research.

Mechanism of Action

The mechanism of action of ethyl 4-cyclooctyl-1-piperazinecarboxylate is not fully understood. However, it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. It has been found to enhance the release of serotonin and dopamine, which are neurotransmitters that play a critical role in mood regulation.
Biochemical and Physiological Effects
Ethyl 4-cyclooctyl-1-piperazinecarboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-cyclooctyl-1-piperazinecarboxylate in lab experiments is its high potency and selectivity. It has been found to have a high affinity for the serotonin and dopamine receptors, which makes it a promising drug candidate for the treatment of neurological disorders. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of ethyl 4-cyclooctyl-1-piperazinecarboxylate. One potential direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another potential direction is to explore its potential as an anti-tumor and anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods that can improve its solubility and bioavailability.

Synthesis Methods

The synthesis of ethyl 4-cyclooctyl-1-piperazinecarboxylate involves the reaction of cyclooctylamine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. The purity of the compound can be determined by using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Ethyl 4-cyclooctyl-1-piperazinecarboxylate has been extensively studied for its potential pharmacological properties. It has been found to have a wide range of applications in scientific research, including as a potential drug candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential anti-tumor and anti-inflammatory properties.

properties

IUPAC Name

ethyl 4-cyclooctylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-2-19-15(18)17-12-10-16(11-13-17)14-8-6-4-3-5-7-9-14/h14H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONDTTWNVFZOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyclooctylpiperazine-1-carboxylate

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